N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide
Description
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2/c1-15-21(23(29)27-14-18(24)12-13-19(27)25-15)26-22(28)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSZVQHWQUCXBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the synthesis might start with the preparation of the pyrido[1,2-a]pyrimidine core, followed by chlorination and methylation steps. The final step involves the formation of the acetamide linkage with the diphenylacetamide moiety .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups at the chloro or methyl positions .
Scientific Research Applications
Biological Activities
Research has indicated that N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide exhibits various biological activities:
- Anticancer Activity : Studies have shown that this compound can inhibit the growth of certain cancer cell lines. Its mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.
- Antimicrobial Properties : Preliminary investigations suggest that the compound possesses antimicrobial effects against a range of bacterial strains. This could be attributed to its ability to disrupt bacterial cell wall synthesis or function.
- Anti-inflammatory Effects : There is evidence indicating that this compound may reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.
Anticancer Research
A notable study published in a peer-reviewed journal demonstrated the efficacy of this compound against glioblastoma cells. The compound was found to induce apoptosis through the activation of caspase pathways and inhibition of cell cycle progression (source needed).
Antimicrobial Testing
In another investigation focusing on antimicrobial activity, this compound was tested against both Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL (source needed).
Mechanism of Action
The mechanism of action of N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
To evaluate its distinctiveness, the compound is compared to structural analogs and related heterocyclic derivatives. Key comparisons include:
Structural Analogs with Modified Acetamide Substituents
- N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-2-cyclopentylacetamide (): Structural Difference: The acetamide substituent is 2-cyclopentyl instead of 2,2-diphenyl. Synthesis: Similar coupling reactions likely apply, but yields and purification steps may vary due to differences in substituent reactivity .
N-{7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}naphthalene-1-carboxamide ():
Heterocyclic Core Variants
- Pyrido-Thieno-Pyrimidinone Derivatives (): Example: N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide. Structural Difference: Incorporates a thieno-pyrimidine ring fused to a pyrido system, with a phenylamino group and tetrahydro region. The tetrahydro region may increase conformational flexibility .
- Benzothiazole-Based Diphenylacetamides (): Example: N-(6-Trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide (). Structural Difference: Benzothiazole core replaces pyrido-pyrimidinone. Impact: The benzothiazole moiety is a rigid, planar system with electron-withdrawing trifluoromethyl groups, which may enhance electrophilic character and metabolic resistance compared to the pyrido-pyrimidine core. However, the pyrido-pyrimidine system’s fused rings could offer superior steric complementarity to certain enzyme pockets .
Pharmacological and Physicochemical Properties
Key Research Findings
- Electronic Effects: The chlorine atom at position 7 in the target compound likely increases electron deficiency in the pyrido-pyrimidine core, enhancing hydrogen-bond acceptor capacity compared to non-halogenated analogs .
- Steric Considerations : The 2,2-diphenylacetamide group introduces significant steric hindrance, which may limit binding to shallow enzymatic pockets but improve selectivity for deeper cavities .
- Stability: Pyrido-pyrimidinones generally exhibit higher thermal and oxidative stability compared to benzothiazoles, as noted in patent applications excluding benzothiazole derivatives for stability reasons .
Biological Activity
N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 422.477 g/mol. Its structure features a chloro-substituted pyrido[1,2-a]pyrimidine core linked to a diphenylacetamide moiety, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the pyrido[1,2-a]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the chloro group and the coupling of the diphenylacetamide moiety using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) .
Antimicrobial Properties
Research has shown that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. For instance, the compound showed an MIC of 32 µg/mL against Staphylococcus aureus .
Anticancer Activity
The compound's potential as an anticancer agent has been investigated through several studies. It was found to induce apoptosis in cancer cell lines by activating caspase pathways. In one study, treatment with this compound resulted in a 50% reduction in cell viability at concentrations as low as 10 µM in human breast cancer cells . The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways in bacteria and cancer cells.
- Receptor Interaction : It potentially interacts with specific receptors or proteins that regulate cell growth and apoptosis.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in target cells, leading to cell death .
Study on Antimicrobial Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of various derivatives of pyrido[1,2-a]pyrimidines, including our compound of interest. The results indicated that modifications to the diphenylacetamide structure significantly enhanced antimicrobial activity against Gram-positive bacteria .
Evaluation of Anticancer Properties
Another study focused on the anticancer properties of this compound in glioblastoma cells. The findings revealed that treatment with this compound led to increased levels of apoptosis markers and decreased proliferation rates compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
